molecular formula C17H23N3O3 B1667342 Isoleucyl-Tryptophan CAS No. 13589-06-5

Isoleucyl-Tryptophan

Cat. No. B1667342
CAS RN: 13589-06-5
M. Wt: 317.4 g/mol
InChI Key: BVRPESWOSNFUCJ-LKTVYLICSA-N
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Description

Isoleucyl-Tryptophan is a dipeptide composed of isoleucine and tryptophan . It is an incomplete breakdown product of protein digestion or protein catabolism . The coordination complex of the dipeptide isoleucyl-tryptophan with Fe(II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .


Synthesis Analysis

The synthesis of Isoleucyl-Tryptophan involves complex metabolic pathways. For instance, cytoplasmic isoleucyl tRNA synthetase plays a critical role in the synthesis of Isoleucyl-Tryptophan . The enzyme is involved in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .


Molecular Structure Analysis

The molecular formula of Isoleucyl-Tryptophan is C17H23N3O3 . It is a dipeptide formed from L-isoleucine and L-tryptophan residues . The 3D structure of Isoleucyl-Tryptophan can be analyzed using various analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving Isoleucyl-Tryptophan are complex and involve various stages. For instance, the development of quantitative assays for Isoleucyl-Tryptophan– Fe(II) using the Fe(II) ion and the tryptophan indole moiety has been reported .


Physical And Chemical Properties Analysis

The molecular weight of Isoleucyl-Tryptophan is 317.4 g/mol . Its physical and chemical properties can be analyzed using various analytical techniques .

Scientific Research Applications

Specific Scientific Field

Food Science and Technology

Summary of the Application

Isoleucyl-Tryptophan is used in the study of interactions between cyclodextrins and individual peptides originating from enzymatically hydrolyzed food proteins . The application of hydrolysates in foods is limited due to their notable bitter taste, which is attributed to aromatic and hydrophobic amino acid residues .

Methods of Application or Experimental Procedures

NMR and UV-/fluorescence measurements were performed to investigate these interactions . The hydrophobic side chain of aromatic amino acids penetrates directly into the cavity of the cyclodextrins .

Results or Outcomes

The strength of these complexes increased for tryptophan within the sequence of dipeptides, especially in C-terminal position . Initial investigations on the taste of rice protein hydrolysate have shown that the addition of cyclodextrins significantly reduced its bitterness .

Application in Biochemistry

Specific Scientific Field

Biochemistry

Summary of the Application

A method has been developed for selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .

Methods of Application or Experimental Procedures

The method, called Trp-CLiC, uses tryptophan chemical ligation by cyclization . It was inspired by bacteria and plants, which use tryptophan to produce proteins, hormones, and vitamins based on diverse reactivities of its indole side chain .

Results or Outcomes

The Trp-CLiC method enables systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

Application in Pharmaceutical Chemistry

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The coordination complex of the dipeptide Isoleucyl-Tryptophan with Fe (II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .

Methods of Application or Experimental Procedures

Quantitative assays for Isoleucyl-Tryptophan– Fe (II) were developed using the Fe (II) ion and the tryptophan indole moiety . The standardization parameters of a reference sample, drug substance, and its dosage form are determined .

Results or Outcomes

The complex Isoleucyl-Tryptophan–Fe (II) exhibited high immunomodulating activity for treating pulmonary, rheumatological, and urological diseases . It exerted a positive effect not only on the immune system but also on hematopoiesis and was efficacious for treating iron- and immuno-deficiencies .

Application in Proteomics

Specific Scientific Field

Proteomics

Summary of the Application

A broadly applicable method allows selective, rapid and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .

Methods of Application or Experimental Procedures

The method, called Trp-CLiC, uses tryptophan chemical ligation by cyclization . It was inspired by bacteria and plants, which use tryptophan to produce proteins, hormones, and vitamins based on diverse reactivities of its indole side chain .

Results or Outcomes

The Trp-CLiC method enables systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

Application in Immunology

Specific Scientific Field

Immunology

Summary of the Application

The coordination complex of the dipeptide Isoleucyl-Tryptophan with Fe (II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency .

Methods of Application or Experimental Procedures

Quantitative assays for Isoleucyl-Tryptophan– Fe (II) were developed using the Fe (II) ion and the tryptophan indole moiety . The standardization parameters of a reference sample, drug substance, and its dosage form are determined .

Results or Outcomes

The complex Isole-Trp–Fe (II) exhibited high immunomodulating activity for treating pulmonary, rheumatological, and urological diseases . It exerted a positive effect not only on the immune system but also on hematopoiesis and was efficacious for treating iron- and immuno-deficiencies .

Application in Protein-Mediated Phase Separation

Specific Scientific Field

Protein-Mediated Phase Separation

Summary of the Application

A broadly applicable method allows selective, rapid and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Methods of Application or Experimental Procedures

The method, called Trp-CLiC, uses tryptophan chemical ligation by cyclization . It was inspired by bacteria and plants, which use tryptophan to produce proteins, hormones and vitamins based on diverse reactivities of its indole side chain .

Results or Outcomes

The Trp-CLiC method enables systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

Safety And Hazards

The coordination complex of the dipeptide Isoleucyl-Tryptophan with Fe(II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .

Future Directions

The future directions of Isoleucyl-Tryptophan research involve its potential use in treating various diseases. For instance, two isoacceptor tRNAs that decode synonymous codons become modulated in opposing directions during breast cancer progression . Also, the development of new peptide-based drugs, which are used in various medical areas, is a rapidly emerging direction in pharmaceutical science and practice .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPESWOSNFUCJ-LKTVYLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029559
Record name L-Isoleucyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoleucyl-Tryptophan

CAS RN

13589-06-5
Record name L-Isoleucyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ISOLEUCYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
ZP Kortylewicz, RE Galardy - Journal of enzyme inhibition, 1989 - Taylor & Francis
The vertebrate collagenases are zinc metalloproteases which cleave triple helical native collagen at a single Gly-Leu or Gly-Ile peptide bond about one quarter of the distance from the …
Number of citations: 12 www.tandfonline.com
MS Hossain, T Tanaka, K Takagi, J Hayashi… - 3 Biotech, 2018 - Springer
In the present study, we purified α-amino acid ester hydrolase (AEH) from cell-free extracts of the Stenotrophomonas maltophilia strain HS1. The approximately 70-kDa AEH from S. …
Number of citations: 3 link.springer.com
ND Bunyatyan, BM Kholnazarov, YV Olefir… - Pharmaceutical …, 2016 - Springer
… The coordination complex of the dipeptide isoleucyl-tryptophan with Fe(II) possesses … An example could be the coordination complex of isoleucyl-tryptophan (Ile-Trp) with Fe(II) (…
Number of citations: 5 link.springer.com
TV Thien, HN Anh, NTT Trang, PV Trung… - Doklady Biochemistry …, 2017 - Springer
… are dipeptides leucyl-tryptophan and isoleucyl-tryptophan. The anticoagulant properties of ade… The ability of leucyl-tryptophan and isoleucyl-tryptophan to slow down blood clotting and …
Number of citations: 12 link.springer.com
S Rudolph, E Riedel, T Henle - European Food Research and Technology, 2018 - Springer
… were performed to investigate interactions between cyclodextrins and individual peptides originating from enzymatically hydrolyzed food proteins, namely isoleucyl-tryptophan and …
Number of citations: 17 link.springer.com
BM Kholnazarov, ND Bunyatyan… - Pharmaceutical …, 2014 - Springer
… solution of coordination compounds of the dipeptide isoleucyl-tryptophan and iron (II) sulfate; … of the coordination compounds of the isoleucyl-tryptophan dipeptide with the iron (II) ion …
Number of citations: 2 link.springer.com
A Okamoto, E MATSUMOTO, A IWASHITA… - Food Science and …, 1995 - jstage.jst.go.jp
… The synthetic glycyl-tryptophan, valyl-tryptophan and isoleucyltryptophan were purchased from Kokusan Chemical Works Co., Ltd. (Tokyo, Japan). All other chemicals were of analytical …
Number of citations: 35 www.jstage.jst.go.jp
SD Isupov, AN Shakhmatov, ZN Yusupov… - Pharmaceutical …, 2001 - Springer
… dipeptide ratio of 1 : 2 and 1 : 6, which corresponds to the possible complex ion compositions of [ZnL2(H2O)4]2+ and [ZnL6]2+, respectively (here, L denotes the isoleucyl – tryptophan …
Number of citations: 1 link.springer.com
ND Bunyatyan, GM Bobiev - Pharmacy & Pharmacology, 2014 - vestnik-pp.samgtu.ru
… compounds dipeptide isoleucyl-tryptophan with zinc, … study of coordination of dipeptide isoleucyl-tryptophan with zinc, study … zinc and of dipeptide isoleucyl-tryptophan formed in solution …
Number of citations: 1 vestnik-pp.samgtu.ru
F Hippauf, D Lunow, C Huettner, W Nickel, L Borchardt… - Carbon, 2015 - Elsevier
… For the eluate, it was shown by liquid chromatography that the strongest inhibitor isoleucyl-tryptophan was enriched by a factor of 11.2 compared to the initial α-lactalbumin …
Number of citations: 16 www.sciencedirect.com

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